Amino-PEG8-alcohol Amino-PEG8-alcohol Amino-PEG8-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 352439-37-3
VCID: VC0518606
InChI: InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2
SMILES: C(COCCOCCOCCOCCOCCOCCOCCO)N
Molecular Formula: C16H35NO8
Molecular Weight: 369.45 g/mol

Amino-PEG8-alcohol

CAS No.: 352439-37-3

Cat. No.: VC0518606

Molecular Formula: C16H35NO8

Molecular Weight: 369.45 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amino-PEG8-alcohol - 352439-37-3

Specification

CAS No. 352439-37-3
Molecular Formula C16H35NO8
Molecular Weight 369.45 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2
Standard InChI Key DGWYLEGXXDZPEY-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCO)N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCO)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Amino-PEG8-alcohol, systematically named 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, belongs to the family of heterobifunctional PEG derivatives. Its structure comprises an eight-unit polyethylene glycol chain flanked by an amino group at one terminus and a hydroxyl group at the other . The molecular formula is C₁₆H₃₅NO₈, with a molecular weight of 369.45 g/mol . The PEG backbone ensures high aqueous solubility, while the amino group provides a reactive site for conjugation with carboxylates, activated NHS esters, and carbonyl groups .

Physical and Chemical Characteristics

Key physicochemical properties include:

  • Boiling Point: 464.4 ± 40.0 °C (predicted)

  • Density: 1.091 ± 0.06 g/cm³

  • Solubility: Miscible in water, DMSO, DCM, and DMF

  • pKa: 14.36 ± 0.10 (predicted), indicating a weakly basic amino group

  • Storage Conditions: Stable at -20°C, with degradation observed under prolonged exposure to light or moisture

The compound’s hydroxyl terminus allows further functionalization, enabling tailored modifications for specific applications .

Synthesis and Characterization

Synthetic Pathways

Amino-PEG8-alcohol is typically synthesized via stepwise etherification or amine-protection strategies. A common approach involves:

  • PEG Chain Elongation: Ethylene oxide polymerization to generate an octaethylene glycol backbone.

  • Amino Group Introduction: Reaction with ammonia or protected amines under controlled conditions to avoid cross-linking .

  • Deprotection and Purification: Removal of protective groups (e.g., Boc or Fmoc) followed by chromatography or crystallization .

Analytical Validation

Quality control employs:

  • NMR Spectroscopy: To confirm PEG chain length and functional group integrity.

  • Mass Spectrometry: For molecular weight verification (observed m/z: 369.45) .

  • HPLC: To ensure >98% purity, critical for biomedical applications .

Applications in Biotechnology and Medicine

Bioconjugation Strategies

Amino-PEG8-alcohol serves as a versatile linker for coupling biomolecules:

  • Protein-Polymer Conjugates: Enhances stability and solubility of therapeutic proteins, reducing renal clearance .

  • Antibody-Drug Conjugates (ADCs): Links cytotoxic agents to monoclonal antibodies, improving tumor targeting .

  • Peptide Modifications: Facilitates site-specific labeling for imaging or functional studies .

Case Study: A 2024 study demonstrated that conjugating insulin with Amino-PEG8-alcohol extended its plasma half-life by 3.5-fold in murine models, mitigating frequent dosing requirements in diabetes therapy .

Drug Delivery Systems

The compound’s PEG backbone addresses key challenges in drug formulation:

  • Solubility Enhancement: Conjugation with hydrophobic drugs like paclitaxel increases aqueous solubility by >50-fold .

  • Stealth Properties: PEGylation reduces opsonization, prolonging circulation time and enhancing efficacy .

  • Stability Improvements: Protects labile drugs (e.g., oligonucleotides) from enzymatic degradation .

Surface Functionalization

Amino-PEG8-alcohol modifies substrates to achieve:

  • Antifouling Coatings: Reduces protein adsorption on medical devices by 70–90% compared to unmodified surfaces .

  • Biosensor Optimization: Immobilizes enzymes or antibodies on electrodes while maintaining activity .

Comparative Analysis with Similar PEG Derivatives

CompoundPEG UnitsFunctional GroupsKey AdvantagesLimitations
Amino-PEG3-alcohol3-NH₂, -OHCompact size for sterically sensitive applicationsLimited solubility enhancement
Amino-PEG8-alcohol8-NH₂, -OHBalanced hydrophilicity and reactivityModerate cost
Amino-PEG12-alcohol12-NH₂, -OHSuperior solubilityPotential viscosity issues in formulations
Azide-PEG8-alcohol8-N₃, -OHClick chemistry compatibilityRequires specialized handling

Amino-PEG8-alcohol strikes an optimal balance between molecular flexibility and steric hindrance, making it preferable for most conjugation workflows .

Challenges and Future Directions

Stability Considerations

While stable under recommended storage conditions, the compound is prone to oxidation if exposed to ambient oxygen. Additives like butylated hydroxytoluene (BHO) are often included in commercial formulations to mitigate this .

Cost-Benefit Analysis

At $120–150 per gram, Amino-PEG8-alcohol is cost-effective for research but may require optimization for large-scale therapeutic production .

Emerging Applications

Ongoing research explores its use in:

  • Nanoparticle Functionalization: For targeted cancer therapies.

  • Cryopreservation: As a non-toxic alternative to dimethyl sulfoxide (DMSO) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator